molecular formula C15H15Cl2NO2S B2988323 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide CAS No. 1374683-25-6

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B2988323
CAS No.: 1374683-25-6
M. Wt: 344.25
InChI Key: QUHXMBUJJRUYQG-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S and a molecular weight of 344.25. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atoms and methyl groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
  • 4,5-dichloro-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of the 4-methylbenzyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-10-3-5-12(6-4-10)9-18-21(19,20)15-8-14(17)13(16)7-11(15)2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHXMBUJJRUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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